(1-Cyclopropylethyl)hydrazine dihydrochloride
Overview
Description
(1-Cyclopropylethyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H14Cl2N2. It is a derivative of hydrazine, where a cyclopropyl group is attached to the ethyl side chain of hydrazine, and it exists as a dihydrochloride salt. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatization: The compound can be synthesized by reacting 1-cyclopropylethylamine with hydrazine hydrate under acidic conditions.
Hydrochloric Acid Addition: The resulting hydrazine derivative is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes:
Catalytic Hydrogenation: To reduce the cyclopropyl group to the desired structure.
Purification Steps: To remove impurities and by-products, often involving recrystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into simpler hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine nitrogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation Products: Various hydrazones and oxo-compounds.
Reduction Products: Simpler hydrazine derivatives.
Substitution Products: Alkylated hydrazine derivatives.
Scientific Research Applications
(1-Cyclopropylethyl)hydrazine dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which (1-Cyclopropylethyl)hydrazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical processes.
Pathways Involved: It may affect metabolic pathways related to amino acid metabolism and nitrogenous compound synthesis.
Comparison with Similar Compounds
Ethylhydrazine dihydrochloride: Similar structure but lacks the cyclopropyl group.
Propylhydrazine dihydrochloride: Similar structure with a longer alkyl chain.
Cyclopropylamine: A related compound without the hydrazine moiety.
Uniqueness: (1-Cyclopropylethyl)hydrazine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to its similar counterparts.
Properties
IUPAC Name |
1-cyclopropylethylhydrazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c1-4(7-6)5-2-3-5;;/h4-5,7H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUHPAFLMFSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-56-9 | |
Record name | (1-cyclopropylethyl)hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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